molecular formula C18H36O10 B609292 m-PEG8-acid CAS No. 1093647-41-6

m-PEG8-acid

Cat. No.: B609292
CAS No.: 1093647-41-6
M. Wt: 412.48
InChI Key: JHUSQXBQANBSDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of m-PEG8-acid are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to its target and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The formation of a stable amide bond between this compound and primary amine groups can alter the function of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein targeted and the context in which the reaction occurs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or HATU is necessary for this compound to react with primary amine groups . Additionally, the solubility of this compound in aqueous media suggests that it may be more effective in such environments .

Biochemical Analysis

Biochemical Properties

m-PEG8-acid plays a significant role in biochemical reactions due to its ability to form a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , making it a valuable tool in various biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acid of this compound can react with these amine groups to form a stable amide bond . This reaction, facilitated by activators like EDC or HATU, allows this compound to bind to various biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its chemical structure and properties, this compound is likely to exhibit stability over time, making it suitable for long-term biochemical studies .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property may facilitate the transport of this compound across cell membranes and its distribution within various cellular compartments.

Comparison with Similar Compounds

Uniqueness of m-PEG8-acid: this compound offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its hydrophilic nature and ability to form stable covalent bonds with various functional groups make it a versatile compound in chemical and biological research .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUSQXBQANBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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